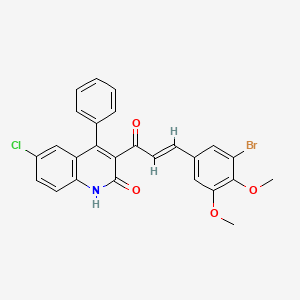
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is an organic compound known for its multifaceted applications in scientific research. This molecule incorporates multiple functional groups, making it a subject of interest for various chemical reactions and biological studies. The isoquinoline and furan moieties contribute to its unique properties and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.
Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.
Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.
Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.
Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.
Quinoline derivatives via oxidation.
Diamine derivatives through reduction.
Halogenated furans from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
As a ligand in coordination chemistry to form metal complexes.
Used in organic synthesis as an intermediate for synthesizing other complex molecules.
Investigated for its potential as an enzyme inhibitor.
Studied for its antimicrobial properties against various bacterial strains.
Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.
Applied in the development of novel materials with unique properties for electronic and photonic applications.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.
Molecular Targets and Pathways Involved:Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.
Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-thiophen-2-yl)ethyl)-N2-phenethyloxalamide.
Highlighting Its Uniqueness: The unique combination of isoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide sets it apart from other similar compounds
There you have it! A deep dive into the fascinating world of this compound. Thoughts?
Propriétés
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVWWRZYBKTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2916765.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)



![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)
![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)



![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)
![[7-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2916783.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)
![N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916788.png)
